Cas no 886907-08-0 (N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide)

N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 886907-08-0
- N-(3,4-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide
- N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide
- STL269744
- AKOS016384376
- N-(3,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide
- F2642-0211
- N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide
- BRD-K18897421-001-01-3
- N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide
-
- Inchi: 1S/C25H21N5O3S/c1-32-20-13-12-17(14-21(20)33-2)26-22(31)15-34-25-28-27-24-19-11-7-6-10-18(19)23(29-30(24)25)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
- InChI Key: UQKYZXUOZQVGGF-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=C(C=1)OC)OC)=O)C1=NN=C2C3C=CC=CC=3C(C3C=CC=CC=3)=NN21
Computed Properties
- Exact Mass: 471.13651072g/mol
- Monoisotopic Mass: 471.13651072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 681
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 116Ų
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2642-0211-4mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-5mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-10mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-30mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-5μmol |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-2mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-15mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-20mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-25mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2642-0211-1mg |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide |
886907-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
Additional information on N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide
Introduction to N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide and Its Significance in Modern Chemical Biology
N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl} sulfanyl)acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 886907-08-0, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The molecular framework of N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl} sulfanyl)acetamide incorporates several key structural motifs that are known to enhance biological activity. The presence of a dimethoxyphenyl group contributes to the compound's lipophilicity and potential for interaction with biological targets, while the sulfanyl moiety introduces a polar interaction site that can be crucial for binding affinity. The triazoloaphthalazine core is particularly noteworthy, as it has been implicated in various biological processes and has shown promise in preliminary pharmacological studies.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate triazoloaphthalazine scaffolds. These structures have demonstrated remarkable versatility in medicinal chemistry due to their ability to modulate multiple biological pathways. The specific arrangement of atoms in N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl} sulfanyl)acetamide suggests potential interactions with enzymes and receptors involved in inflammation, metabolism, and signal transduction. Such interactions are critical for the development of novel therapeutic agents that can address complex diseases.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves the careful construction of the triazoloaphthalazine core through cyclocondensation reactions, followed by functionalization with the dimethoxyphenyl and sulfanyl groups. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent biological evaluation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the introduction of these complex functional groups.
The pharmacological potential of N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl} sulfanyl)acetamide has been explored through both computational modeling and experimental assays. Computational studies have predicted favorable binding affinities with several target proteins, suggesting that this compound may exhibit potent activity against diseases such as cancer and neurodegenerative disorders. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these predictions, demonstrating the compound's ability to modulate key biological pathways.
In particular, the sulfanyl group in the molecule has been identified as a critical pharmacophore for mediating interactions with biological targets. This group provides a polar surface that can engage with charged residues on proteins, enhancing binding affinity. Additionally, the dimethoxyphenyl moiety contributes to hydrophobic interactions within the binding pocket of target proteins. The combination of these features makes N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl} sulfanyl)acetamide an attractive candidate for further development as a therapeutic agent.
The therapeutic applications of this compound are currently under investigation in several preclinical studies. Preliminary findings suggest that it may have potential in treating conditions characterized by abnormal cell proliferation and inflammation. The ability of N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin- -3- -yl} b>sulfanyl)acetamide to modulate these pathways makes it a promising candidate for drug development in oncology and immunology.
The chemical biology community has also been interested in exploring the synthetic derivatives of this compound. By modifying specific functional groups within the molecule, researchers aim to enhance its pharmacological properties while minimizing potential side effects. Such modifications can lead to improved bioavailability、target specificity, and overall therapeutic efficacy.
The role of computational chemistry in the study of N-(3, -4- -dimethoxyphenyl b>)- -2- -( -{ - - - -6- - -phenyl - -1, - -2, - -4 - -triazolo - -3, - -4 - -aphthalazin - -3 - -y - b>sulfanyl) - -acetamide has been instrumental in guiding synthetic efforts and predicting biological activity. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the structural dynamics and electronic properties of this compound. These insights have informed rational design strategies, enabling researchers to optimize the molecular structure for improved biological activity.
In conclusion, N-(3, 4- dimethoxyphenyl b>)- 2- ( -{ - - 6- phenyl - 1, 2, 4 triazolo - 3, 4 aphthalazin - 3 - b>sulfanyl) - acetamide (CAS no. 886907- 08 -0 b>) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features、pharmacological potential, and synthetic accessibility make it a valuable tool for further exploration in drug discovery. As research continues to uncover new applications for this compound, its importance in addressing complex diseases is likely to grow.
886907-08-0 (N-(3,4-dimethoxyphenyl)-2-({6-phenyl-1,2,4triazolo3,4-aphthalazin-3-yl}sulfanyl)acetamide) Related Products
- 62123-62-0(Hexanoic acid, 6-chloro-2-oxo-, ethyl ester)
- 917896-29-8(3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one)
- 2305354-51-0(N-[[5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl]methyl]-2-propenamide)
- 2228592-81-0(1-(4-methoxy-3-nitrophenyl)cyclopentan-1-amine)
- 2320178-91-2(3-(dimethylamino)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}benzamide)
- 98377-54-9(4-methyl-5-(pyridin-4-yl)-2,3-dihydro-1H-imidazol-2-one)
- 2227692-35-3(rac-(3R,4S)-4-butyloxolan-3-ol)
- 847406-90-0(3-tert-butyl-1-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)
- 1550761-25-5(2-(1-benzofuran-5-yl)-2-fluoroethan-1-amine)
- 1806276-47-0(Ethyl 4-cyano-5-mercapto-2-methylphenylacetate)




